N'-(benzenesulfonamido)-N-hydroxymethanimidamide
Overview
Description
N’-(benzenesulfonamido)-N-hydroxymethanimidamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase .
Preparation Methods
The synthesis of N’-(benzenesulfonamido)-N-hydroxymethanimidamide typically involves the reaction of benzenesulfonyl chloride with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(benzenesulfonamido)-N-hydroxymethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(benzenesulfonamido)-N-hydroxymethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonamido)-N-hydroxymethanimidamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
N’-(benzenesulfonamido)-N-hydroxymethanimidamide can be compared with other benzenesulfonamide derivatives, such as:
N-butylbenzenesulfonamide: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
Sulfanilamide: Another benzenesulfonamide derivative, widely used as an antibacterial agent.
The uniqueness of N’-(benzenesulfonamido)-N-hydroxymethanimidamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(benzenesulfonamido)-N-hydroxymethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c11-9-6-8-10-14(12,13)7-4-2-1-3-5-7/h1-6,10-11H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONCSZUHXIZDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CNO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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